(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

Opioid receptor antagonism Conformational constraint GPCR ligand design

This (1R,6S)-configured Boc-amino acid introduces rigid, cyclopropane-fused constraint into GPCR-targeting peptidomimetics. Unlike the (1S,6R) enantiomer or flexible piperidine analogs, the locked conformation improves antagonist potency up to 4-fold (μ-opioid Ke 0.02 nM vs. 0.08 nM). The orthogonal Boc group permits chemoselective acid coupling followed by TFA deprotection – a sequence impossible with free amines. Always specify (1R,6S) stereochemistry and Boc protection at procurement to ensure reproducible SAR and avoid compromised biological outcomes.

Molecular Formula C12H19NO4
Molecular Weight 241.28
CAS No. 1820752-46-2
Cat. No. B3324259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
CAS1820752-46-2
Molecular FormulaC12H19NO4
Molecular Weight241.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8?,12-/m0/s1
InChIKeyBKMZZZVRNHEHLG-PELKAZGASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS 1820752-46-2): Procurement-Grade Conformationally Constrained Amino Acid Building Block


(1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS 1820752-46-2) is a chiral, bicyclic N-Boc-protected γ-amino acid derivative featuring the strained 3-azabicyclo[4.1.0]heptane scaffold. The compound carries a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . Its defining features include the (1R,6S) absolute stereochemistry at the cyclopropane-fused piperidine junction, an orthogonal tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen, and a free carboxylic acid at the 1-position. This scaffold is explicitly designed to introduce conformational constraint into peptidomimetics and small-molecule inhibitors, and it has been employed in lead optimization programs at major pharmaceutical organizations [1]. The compound is commercially available at purities of 95% to ≥98% from multiple suppliers .

Why Generic Substitution Fails for (1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid: Stereochemistry, Strain, and Orthogonal Protection


Substituting this compound with its enantiomer (CAS 1250993-15-7), the unprotected free amine, or a flexible piperidine analog is not equivalent and can compromise downstream biological or synthetic outcomes. The (1R,6S) configuration is not interchangeable with the (1S,6R) enantiomer; in conformationally constrained bicyclic systems, absolute stereochemistry dictates the spatial orientation of substituents and directly governs target binding, as demonstrated in opioid receptor antagonist series where enantiomeric or diastereomeric pairs showed >100-fold differences in Ke values [1]. The Boc group provides essential orthogonal N-protection that is stable under basic and nucleophilic conditions but quantitatively removable under acidic conditions (e.g., TFA), enabling stepwise functionalization not possible with the free amine. Furthermore, the fused cyclopropane ring locks the piperidine into a rigid conformation that cannot be replicated by monocyclic piperidine-4-carboxylic acid; comparative studies show that rigidification can improve receptor antagonist potency by approximately 4-fold at the μ-opioid receptor (Ke from 0.08 nM for the flexible analog to 0.02 nM for the constrained 3-azabicyclo[4.1.0]heptane derivative) [1]. These dimensions—stereochemistry, protection, and conformational preorganization—are each individually material to reproducible research and must be specified at procurement.

Quantitative Differentiation Evidence for (1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid


Conformational Rigidification Improves μ-Opioid Receptor Antagonist Potency 4-Fold Over Flexible Piperidine Analog

In a direct head-to-head comparison of N-2-methylcinnamyl-substituted analogs, the conformationally constrained 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptane (compound 10) exhibited a μ-opioid receptor Ke of 0.02 nM, compared to Ke = 0.08 nM for the flexible trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analog (compound 5), representing a 4-fold improvement in antagonist potency [1]. At the δ-opioid receptor, compound 10 showed Ke = 0.74 nM versus 1.21 nM for compound 5 (1.6-fold improvement), while κ-opioid receptor potency was comparable (Ke = 0.39 nM vs. 0.44 nM) [1]. The stereochemical configuration of the constrained scaffold was critical: compound 11, the cis-diastereomer, had Ke = 54.6 nM at the μ-receptor, >2,700-fold less potent than the trans-configured compound 10, demonstrating that both scaffold rigidification and correct relative stereochemistry are required for potency gains [1].

Opioid receptor antagonism Conformational constraint GPCR ligand design

Synthetic Route Optimization: Best Reported Route Achieves 43% Yield Over 9 Steps, Surpassing Earlier 6–24% Routes

Multiple synthetic approaches to the 3-azabicyclo[4.1.0]heptane scaffold have been benchmarked. The original Medicinal Chemistry route to a closely related N-Boc-protected 4-(hydroxymethyl)-substituted analog proceeded in only 24% overall yield, while the Medicinal Chemistry Support route achieved only 6% overall yield, both hampered by inefficient cyclopropanation and tedious chromatographic purifications [1]. An optimized Chemical Development route utilizing chiral lactone starting material and an innovative epimerization/hydrolysis step to remove the undesired diastereoisomer achieved 43% overall yield over nine chemical transformations and was demonstrated at kilogram scale [1]. For the unsubstituted 3-azabicyclo[4.1.0]heptane-1-carboxylic acid core, Napolitano et al. (2010) evaluated three distinct routes: the Corey cyclopropanation approach gave only 3% yield for the key cyclopropanation step (improved to 11% with dimethylamino-phenylsulfoxonium methylide), while the optimized diazomalonate insertion/intramolecular cyclization/chemoselective lactam reduction route provided a viable synthesis, though specific overall yield for the Boc-protected derivative was not separately reported [2].

Process chemistry Scale-up synthesis Enantioselective cyclopropanation

Enantiomeric Purity: (1R,6S) Versus (1S,6R) Enantiomer Dictates Biological Activity with >100-Fold Potency Differences in Constrained Systems

The (1R,6S) configuration (CAS 1820752-46-2) and its enantiomer (1S,6R) (CAS 1250993-15-7) are distinct chemical entities with opposite absolute stereochemistry at both the C1 and C6 positions. While direct biological comparison data for the Boc-protected amino acid building blocks themselves are not available in the public literature, the critical importance of stereochemistry in this scaffold class is established by the opioid receptor antagonist data: the trans-configured (1α,5α,6α) azabicyclo[4.1.0]heptane derivative 10 (Ke = 0.02 nM at μ) showed >2,700-fold higher potency than its cis-diastereomer 11 (Ke = 54.6 nM at μ) [1]. Furthermore, stereochemical studies on (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane demonstrated enantioselective processing by monoamine oxidase B, confirming that the two enantiomers are not biologically interchangeable [2]. Commercial vendors specify the (1R,6S) enantiomer at ≥98% purity , whereas the (1S,6R) enantiomer is typically offered at ≥95% purity , indicating potential differences in enantiomeric enrichment protocols.

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Boc Protection Enables Orthogonal Deprotection Strategy Relative to Cbz- and Fmoc-Protected Analogs

The Boc protecting group on this compound is cleaved under acidic conditions (typically 20–50% TFA in DCM or 4 M HCl in dioxane) [1], whereas the carboxylic acid at C1 remains available for amide coupling or esterification under basic or neutral conditions. This orthogonality distinguishes the Boc-protected building block from Cbz-protected analogs (cleaved by hydrogenolysis) and Fmoc-protected analogs (cleaved by secondary amines such as piperidine), which are incompatible with certain downstream transformations. In the synthesis of orthogonally protected 3,7-diazabicyclo[4.1.0]heptane, both Boc and Cbz groups were employed on different nitrogens specifically to enable sequential, chemoselective deprotection—a strategy that relies on the discrete stability profiles of each protecting group . In the context of the 3-azabicyclo[4.1.0]heptane-1-carboxylic acid scaffold, the Boc-protected version (CAS 1820752-46-2) allows the carboxylic acid to be elaborated (e.g., amide bond formation, esterification) while the nitrogen remains protected, a synthetic sequence that would be complicated or impossible with the free amine due to competing N-acylation.

Orthogonal protection Solid-phase peptide synthesis Multi-step synthesis

Recommended Application Scenarios for (1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid Based on Quantitative Evidence


GPCR Lead Optimization Requiring Conformationally Constrained Amino Acid Surrogates

This building block is ideally suited for programs targeting GPCRs where rigidification of a flexible piperidine-containing ligand is hypothesized to improve potency. Evidence from opioid receptor antagonists demonstrates that replacing a flexible piperidine with a 3-azabicyclo[4.1.0]heptane scaffold can improve antagonist potency up to 4-fold at the μ-opioid receptor (Ke from 0.08 nM to 0.02 nM) [1]. The (1R,6S) stereochemistry ensures the correct spatial orientation of the cyclopropane ring for trans-configured substitution patterns that have been validated in receptor binding. Procure this compound when the goal is to synthesize a focused library of rigidified analogs for SAR exploration around a known flexible piperidine hit.

Multi-Step Synthetic Sequences Requiring Orthogonal N-Protection with a Free Carboxylic Acid Handle

The combination of an acid-labile Boc group and a free carboxylic acid enables stepwise elaboration strategies where the acid is first coupled (e.g., to an amine or alcohol) under basic conditions, followed by Boc removal to reveal the secondary amine for subsequent diversification. This sequence is not feasible with the unprotected free amine (CAS 1485826-61-6 or related), which would undergo competing N-acylation during the first coupling step [2]. The Boc group is also orthogonal to Cbz and Fmoc protecting strategies, making this compound compatible with solid-phase peptide synthesis (Fmoc-SPPS) and hydrogenolysis-sensitive substrates. This scenario applies to the synthesis of peptidomimetics, protease inhibitor scaffolds, and bicyclic amino acid-containing macrocycles.

Scalable Process Chemistry for Constrained Amino Acid Intermediates

For programs advancing to preclinical or early clinical supply, the documented scalability of optimized synthetic routes to related 3-azabicyclo[4.1.0]heptane scaffolds (43% yield over 9 steps at kilogram scale) provides a benchmark for process development [1]. The availability of the (1R,6S)-Boc derivative at ≥98% purity from commercial suppliers reduces the burden of in-house synthesis and purification for initial SAR studies, while the established literature routes provide a foundation for later-stage scale-up. This scenario is most relevant for medicinal chemistry teams transitioning from hit-to-lead into lead optimization, where resupply reliability and cost-per-gram become critical procurement factors.

Quote Request

Request a Quote for (1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.